Aspertine C

概要

説明

Aspertine C, commonly known as aspartame, is an artificial non-saccharide sweetener that is approximately 200 times sweeter than sucrose. It is widely used as a sugar substitute in various foods and beverages. This compound is a methyl ester of the aspartic acid and phenylalanine dipeptide .

準備方法

Synthetic Routes and Reaction Conditions: Aspertine C is synthesized through the combination of two naturally occurring amino acids: aspartic acid and phenylalanine. The process involves the formation of a peptide bond between these amino acids, followed by methylation to form the methyl ester .

Industrial Production Methods: Industrial production of this compound typically involves the following steps:

Fermentation: Aspartic acid and phenylalanine are produced through microbial fermentation.

Chemical Synthesis: The amino acids are chemically combined to form the dipeptide.

Methylation: The dipeptide is methylated to produce the final product, this compound.

化学反応の分析

Types of Reactions: Aspertine C undergoes several types of chemical reactions, including:

Hydrolysis: Under conditions of elevated temperature or high pH, this compound can hydrolyze into its constituent amino acids.

Oxidation and Reduction: this compound can participate in redox reactions, although these are less common in typical usage scenarios.

Common Reagents and Conditions:

Hydrolysis: Water and heat or alkaline conditions.

Oxidation and Reduction: Various oxidizing and reducing agents, depending on the specific reaction.

Major Products:

Hydrolysis: Aspartic acid and phenylalanine.

科学的研究の応用

Aspertine C has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

Biology: Investigated for its effects on metabolic pathways and potential health impacts.

Medicine: Studied for its role in managing diabetes and obesity by providing a low-calorie sweetening option.

Industry: Widely used in the food and beverage industry as a sugar substitute

作用機序

Aspertine C exerts its effects primarily through its intense sweetness, which is perceived by taste receptors on the tongue. Upon ingestion, this compound is metabolized into aspartic acid, phenylalanine, and methanol. These components are then absorbed into the bloodstream and utilized in normal body processes .

類似化合物との比較

Saccharin: Another artificial sweetener, known for its intense sweetness but with a slightly bitter aftertaste.

Sucralose: A chlorinated derivative of sucrose, approximately 600 times sweeter than sugar.

Stevia: A natural sweetener derived from the leaves of the Stevia plant, known for its zero-calorie content

Uniqueness of Aspertine C:

Sweetness Profile: this compound has a sweetness profile that closely mimics that of sugar, without the bitter aftertaste associated with some other artificial sweeteners.

Caloric Content: Provides negligible calories due to the small amount needed to achieve the desired sweetness.

特性

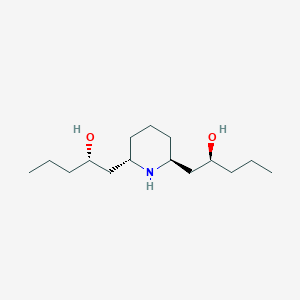

IUPAC Name |

(2S)-1-[(2S,6S)-6-[(2S)-2-hydroxypentyl]piperidin-2-yl]pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-3-6-14(17)10-12-8-5-9-13(16-12)11-15(18)7-4-2/h12-18H,3-11H2,1-2H3/t12-,13-,14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASYAQIAFYRYBX-AJNGGQMLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1CCCC(N1)CC(CCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C[C@@H]1CCC[C@H](N1)C[C@H](CCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3037059.png)

![7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione](/img/structure/B3037060.png)

![3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3037080.png)